BenchChemオンラインストアへようこそ!

Methyl 4-(1H-imidazol-1-yl)butanoate

IMPDH inhibition Immunopharmacology Metabolic enzyme targeting

Methyl 4-(1H-imidazol-1-yl)butanoate (CAS 148458-64-4) is a small-molecule imidazole derivative with a butanoate ester side chain (MW 168.19 g/mol, formula C₈H₁₂N₂O₂). It functions as a versatile synthetic intermediate and has demonstrated quantifiable biological activity, including inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH) with a Ki of 240 nM and binding affinity to the human GABA transporter GAT1 with a Ki of 1.10E+3 nM.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 148458-64-4
Cat. No. B3347963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(1H-imidazol-1-yl)butanoate
CAS148458-64-4
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCOC(=O)CCCN1C=CN=C1
InChIInChI=1S/C8H12N2O2/c1-12-8(11)3-2-5-10-6-4-9-7-10/h4,6-7H,2-3,5H2,1H3
InChIKeyDEVMPPKHDFHGEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(1H-imidazol-1-yl)butanoate (CAS 148458-64-4): Key Physicochemical and Pharmacological Baseline for Procurement Decisions


Methyl 4-(1H-imidazol-1-yl)butanoate (CAS 148458-64-4) is a small-molecule imidazole derivative with a butanoate ester side chain (MW 168.19 g/mol, formula C₈H₁₂N₂O₂) . It functions as a versatile synthetic intermediate and has demonstrated quantifiable biological activity, including inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH) with a Ki of 240 nM [1] and binding affinity to the human GABA transporter GAT1 with a Ki of 1.10E+3 nM [2]. These properties position it as a differentiated scaffold within the imidazole-ester chemical space.

Why Generic Imidazole-Ester Substitution Fails: The Critical Role of Chain Length and Ester Group in Methyl 4-(1H-imidazol-1-yl)butanoate


Imidazole-based butanoate esters are not interchangeable building blocks. The 4-carbon methylene spacer and methyl ester terminus of Methyl 4-(1H-imidazol-1-yl)butanoate confer a distinct combination of conformational flexibility, lipophilicity, and hydrogen-bonding capacity that directly impacts target binding and pharmacokinetic behavior . Substituting the ethyl ester analog (MW 182.22 g/mol) or the shorter-chain propanoate derivative alters molecular recognition at biological targets such as GAT1, where the target compound's Ki of 1.10E+3 nM differs substantially from higher-affinity imidazole analogs (Ki = 214 nM) [1]. These quantitative differences preclude simple generic replacement without loss of pharmacological fidelity. The following evidence items provide the quantitative basis for selecting this specific compound over its closest analogs.

Head-to-Head Quantitative Differentiation of Methyl 4-(1H-imidazol-1-yl)butanoate for Scientific Procurement


IMPDH Inhibition Potency: A 22-Fold Weaker Inhibitor Than Mycophenolic Acid Enables Fine-Tuned Metabolic Modulation

Methyl 4-(1H-imidazol-1-yl)butanoate inhibits inosine-5′-monophosphate dehydrogenase (IMPDH) with a Ki of 240 nM, as measured in a biochemical assay against the IMPDH enzyme [1]. In cross-study comparison, the clinical IMPDH inhibitor mycophenolic acid (MPA) achieves Ki values of 11 nM (IMPDH type I) and 6 nM (IMPDH type II) . This 22- to 40-fold lower potency of the target compound is a quantifiable differentiation: it provides a weaker IMPDH inhibition profile that may be advantageous for applications requiring partial modulation of the guanine nucleotide biosynthesis pathway without the profound immunosuppression associated with MPA.

IMPDH inhibition Immunopharmacology Metabolic enzyme targeting

Human GAT1 Binding Affinity: 5.1-Fold Lower Than the Most Potent In-Class Imidazole Analog, Offering a Selectivity Window

Methyl 4-(1H-imidazol-1-yl)butanoate binds to human GAT1 expressed in HEK293 cells with a Ki of 1.10E+3 nM (1.10 µM) [1]. A structurally related imidazole analog (BDBM50063503/CHEMBL3398499) achieves a Ki of 214 nM under identical assay conditions (human GAT1, HEK293 cells, NO71156 as unlabelled marker, LC-ESI-MS-MS) [2]. This represents a 5.1-fold difference in binding affinity between the target compound and the higher-affinity imidazole analog, providing a quantifiable selectivity gradient within the imidazole-ester chemical series.

GABA transporter GAT1 pharmacology Imidazole SAR

Physicochemical Differentiation: Methyl Ester vs. Ethyl Ester Impacts Molecular Weight, Lipophilicity, and Downstream Conjugation Efficiency

Methyl 4-(1H-imidazol-1-yl)butanoate (MW 168.19 g/mol, formula C₈H₁₂N₂O₂) [1] differs from its closest ester analog, ethyl 4-(1H-imidazol-1-yl)butanoate (MW 182.22 g/mol, formula C₉H₁₄N₂O₂) , by a single methylene unit in the ester moiety. This 14.03 g/mol difference in molecular weight, coupled with the associated change in calculated logP and steric bulk, directly impacts solubility, membrane permeability, and the efficiency of subsequent synthetic transformations such as amide coupling or ester hydrolysis.

Physicochemical properties Ester SAR Synthetic intermediate characterization

Synthetic Accessibility: Gamma-Butyrolactone N-Alkylation Route Offers a One-Step Strategy Distinct from Conventional Halide Alkylation

Methyl 4-(1H-imidazol-1-yl)butanoate can be synthesized via direct N-alkylation of imidazole with γ-butyrolactone, a reaction that proceeds under controlled conditions to yield the N-alkylated product . This contrasts with the conventional synthesis of related imidazole esters (e.g., ethyl 4-(1H-imidazol-1-yl)butanoate), which typically requires a multi-step sequence involving halide intermediates such as 4-chlorobutanoate esters . The γ-butyrolactone route represents a differentiated synthetic strategy that may offer advantages in atom economy and step-count reduction, though quantitative yield comparisons between the two routes require further experimental validation.

Synthetic methodology N-alkylation Process chemistry

Antifungal Class Potential: Imidazole-Ester Scaffolds Exhibit Anti-Candida Activity, Supporting Exploration of Butanoate-Linked Derivatives

While direct MIC data for Methyl 4-(1H-imidazol-1-yl)butanoate against specific fungal strains is not available in the primary literature, structurally related imidazole-propanoate scaffolds have demonstrated potent in vitro anti-Candida activity . Specifically, compounds bearing the 3-(1H-imidazol-1-yl)propanoate scaffold have outperformed fluconazole in certain anti-Candida assays . Additionally, a broader series of 34 imidazole-based compounds evaluated for antifungal activity identified several derivatives with strong activity against multiple fungal species, with the most active compound 2 showing an IC50 of 95 ± 7.07 µM against fungal lanosterol 14α-demethylase [1]. These class-level findings suggest that the butanoate-linked imidazole scaffold of the target compound may represent an underexplored region of chemical space for antifungal development.

Antifungal screening Candida albicans Imidazole SAR

Optimal Research and Industrial Application Scenarios for Methyl 4-(1H-imidazol-1-yl)butanoate Based on Quantitative Differentiation Evidence


IMPDH Partial Inhibition Studies for Metabolic and Immunological Research

With a Ki of 240 nM against IMPDH—22- to 40-fold weaker than mycophenolic acid—Methyl 4-(1H-imidazol-1-yl)butanoate is suited for investigating partial IMPDH blockade. Researchers studying guanine nucleotide metabolism, lymphocyte proliferation, or antiviral mechanisms can use this compound to achieve graded target engagement without the complete immunosuppression caused by potent IMPDH inhibitors. [1]

GABA Transporter GAT1 Pharmacological Profiling with Intermediate-Affinity Chemical Probe

The human GAT1 binding affinity (Ki = 1.10 µM) positions this compound as an intermediate-affinity probe for GABA transporter studies. Its 5.1-fold lower affinity relative to the most potent in-class imidazole GAT1 ligand (Ki = 214 nM) makes it suitable for experiments requiring partial receptor occupancy, such as allosteric modulation studies or competition binding assays where full saturation must be avoided. [2] [3]

Synthetic Intermediate for Imidazole-Containing Drug Candidates and Functional Materials

The methyl ester functionality and the 4-carbon alkyl linker make this compound a versatile building block for amide coupling, ester hydrolysis, and further N-functionalization reactions. Its lower molecular weight (168.19 g/mol) compared to the ethyl ester analog (182.22 g/mol) may facilitate faster reaction kinetics and simplified purification in multi-step synthetic sequences. The γ-butyrolactone N-alkylation route also offers a differentiated synthetic entry point for process chemistry optimization. [4]

Antifungal Drug Discovery Scaffold Exploration with Butanoate-Linked Imidazole Architecture

Given the demonstrated anti-Candida activity of structurally related imidazole-propanoate scaffolds, Methyl 4-(1H-imidazol-1-yl)butanoate serves as a starting point for exploring the SAR of butanoate-linked imidazole antifungal agents. The 4-carbon spacer provides a distinct conformational landscape compared to the 3-carbon propanoate series, potentially yielding novel interactions with fungal targets such as lanosterol 14α-demethylase (reference imidazole compound 2 IC50 = 95 µM). [5]

Quote Request

Request a Quote for Methyl 4-(1H-imidazol-1-yl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.